

Navigating Preclinical Research: A Technical Guide to Butylphthalide-d3

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Compound of Interest		
Compound Name:	Butylphthalide-d3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Butylphthalide-d3**, a deuterated analog of Butylphthalide (NBP), for its application in preclinical research. This document outlines available suppliers, key technical data, experimental protocols derived from published studies, and the molecular pathways through which Butylphthalide exerts its neuroprotective effects.

Introduction to Butylphthalide-d3

Butylphthalide-d3 is the deuterium-labeled form of Butylphthalide, a compound first isolated from celery seeds.[1] The non-labeled form, dl-3-n-butylphthalide, is a synthetic racemic compound approved for the treatment of ischemic stroke in China.[2] In preclinical research, deuterated compounds like **Butylphthalide-d3** serve as valuable tools, primarily as internal standards for quantitative analysis in techniques such as mass spectrometry and as tracers to study the pharmacokinetics and metabolism of the parent drug.[1] The neuroprotective properties of Butylphthalide are a key area of investigation, with research pointing to its multifaceted mechanism of action, including enhancing cerebral blood flow, reducing inflammation, inhibiting neuronal apoptosis, and supporting mitochondrial function.[3]

Suppliers and Technical Data

For researchers sourcing **Butylphthalide-d3** for preclinical studies, several suppliers offer this stable isotope-labeled compound. The following table summarizes the technical data available from prominent suppliers.



Parameter	Specification	Supplier(s)
Synonyms	3-n-Butylphthalide-d3, 3-Butyl- 1(3H)-isobenzofuranone-d3	MedChemExpress, LGC Standards
Molecular Formula	C12H11D3O2	MedChemExpress, LGC Standards
Molecular Weight	193.26	MedChemExpress, LGC Standards
Purity	99.81%	MedChemExpress
Appearance	Colorless to light yellow oil	MedChemExpress
Unlabeled CAS No.	6066-49-5	MedChemExpress, LGC Standards
Storage (Pure Form)	-20°C for 3 years	MedChemExpress
Storage (In Solvent)	-80°C for 6 months, -20°C for 1 month	MedChemExpress

Experimental Protocols in Preclinical Research

The following sections outline methodologies for key experiments involving Butylphthalide, as described in preclinical literature. These protocols are intended as a guide and may require optimization for specific experimental conditions.

In Vivo Models of Ischemic Stroke

A common preclinical model for studying the neuroprotective effects of Butylphthalide is the middle cerebral artery occlusion (MCAO) model in rodents.

Objective: To assess the neuroprotective effects of Butylphthalide in an animal model of focal cerebral ischemia.

Methodology:

 Animal Model: Adult male mice or rats are subjected to MCAO to induce a focal ischemic stroke.



- Drug Administration:
 - Route: Administration can be via oral gavage (p.o.), intraperitoneal injection (i.p.), or intranasal delivery.[2][4]
 - Dosage: Effective doses in mice have been reported in the range of 60-100 mg/kg.[5][6]
 - Timing: Treatment is typically initiated shortly after the ischemic event (e.g., 1 hour post-occlusion) and may continue for several days.[4][5]
- Assessment of Neurological Deficits: Neurological function is evaluated using standardized scoring systems at various time points post-MCAO.
- Infarct Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to visualize and quantify the infarct volume.[5]
- Biochemical and Histological Analysis: Brain tissue from the peri-infarct region is collected for further analysis, such as Western blotting, immunohistochemistry, or measurement of inflammatory markers.[5]

In Vitro Neuroprotection Assays

Primary neuronal cell cultures are utilized to investigate the direct neuroprotective effects of Butylphthalide.

Objective: To determine the ability of Butylphthalide to protect neurons from cell death induced by stressors like serum deprivation or oxidative stress.

Methodology:

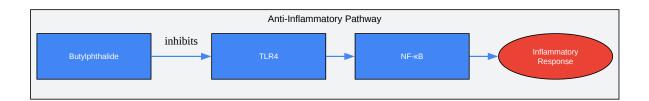
- Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured.
- Induction of Cell Death: Neuronal apoptosis is induced by methods such as serum deprivation or exposure to hydrogen peroxide (H₂O₂).[5][7]
- Treatment: Cells are treated with Butylphthalide at various concentrations (e.g., 10 μM) before or during the insult.[5]



- Cell Viability Assessment: Cell viability is measured using assays such as MTT or by quantifying markers of apoptosis.
- Mechanism of Action Studies:
 - Apoptosis: Activation of caspases (e.g., caspase-3) and changes in the expression of Bcl-2 family proteins are assessed by Western blot.[7][8]
 - Oxidative Stress: The production of reactive oxygen species (ROS) is quantified using fluorescent probes.[5][8]
 - Signaling Pathways: Phosphorylation status of key proteins in pathways like JNK, Akt, and ERK is determined by Western blot.[5][9]

Signaling Pathways and Mechanisms of Action

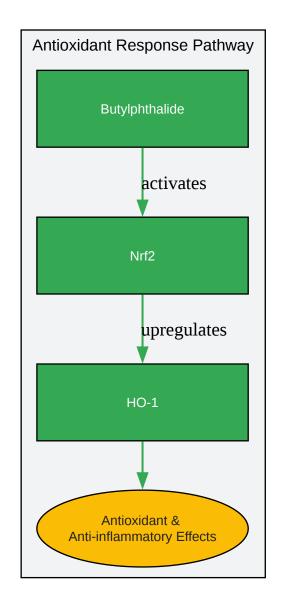
Butylphthalide exerts its neuroprotective effects through a complex interplay of multiple signaling pathways. The diagrams below illustrate some of the key mechanisms.



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Butylphthalide's anti-inflammatory action via TLR4/NF-kB inhibition.

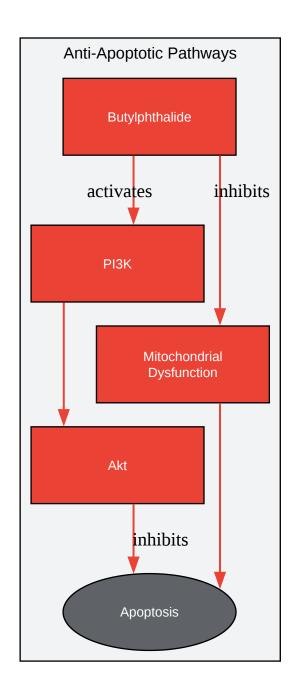




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Activation of the Nrf2/HO-1 antioxidant pathway by Butylphthalide.





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Butylphthalide's inhibition of apoptosis via PI3K/Akt and mitochondria.

Summary

Butylphthalide-d3 is an essential tool for the preclinical investigation of Butylphthalide. Its use as an internal standard and tracer allows for robust pharmacokinetic and metabolic studies. The neuroprotective effects of the parent compound are well-documented, involving a multitude of signaling pathways that collectively combat inflammation, oxidative stress, and apoptosis.



The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers designing and conducting preclinical studies with this promising therapeutic agent.

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